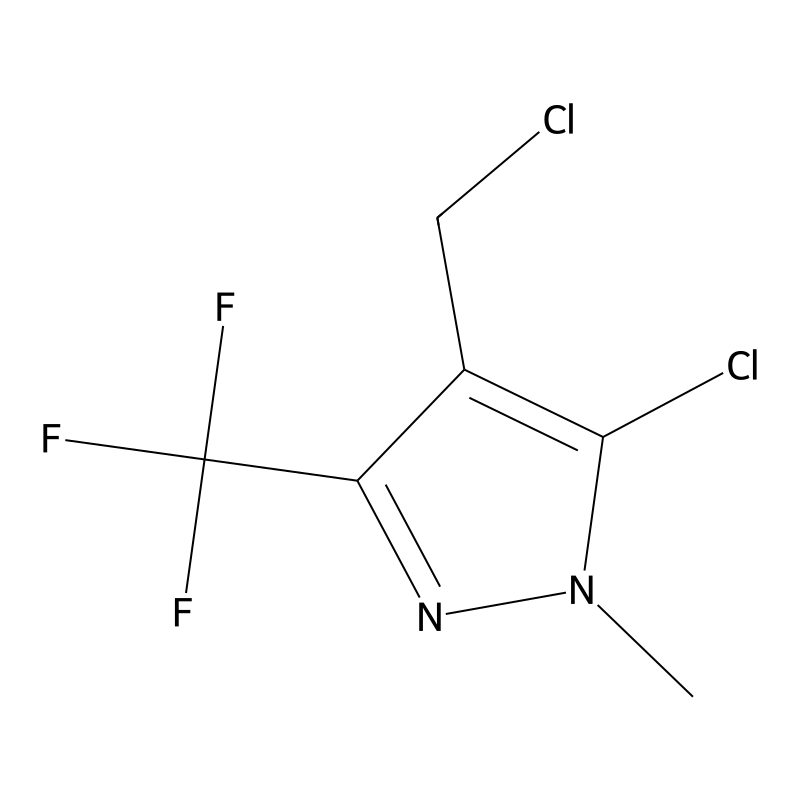

5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical and Pharmaceutical Industries

Field: Chemistry

Application: Trifluoromethylpyridines, which are structurally similar to the compound , are used in the agrochemical and pharmaceutical industries.

Methods: The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests.

Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Antibacterial Evaluation

Field: Medicinal Chemistry

Application: Pyrazole/1,2,4-oxadiazole conjugate ester derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their in vitro antibacterial activity.

Methods: A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized.

Synthesis of Disubstituted Pyrimidines

Field: Organic Chemistry

Application: 3-(Trifluoromethyl)pyrazoles, which are structurally similar to the compound , are used as a heterocyclic building block.

Results: This method is used in copper-catalyzed pyrazole N-arylation.

Preparation of Pyroxasulfone

Field: Agrochemical Industry

Application: Pyroxasulfone is a herbicide that belongs to the isoxazoline class.

Methods: An improved process for the preparation of Pyroxasulfone has been disclosed.

Results: Pyroxasulfone or its salt is used in the protection of crops.

Synthesis of Trifluoromethylpyridines

Field: Agrochemical and Pharmaceutical Industries

Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests.

Synthesis of Sodium Hydridotris

Application: 3-(Trifluoromethyl)pyrazole, which is structurally similar to the compound , is used in the synthesis of sodium hydridotris.

5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C₆H₅Cl₂F₃N₂, and it has a molecular weight of 233.02 g/mol. The structure includes multiple electron-withdrawing groups, specifically chlorine and trifluoromethyl substituents, which significantly influence its chemical reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .

- Substitution Reactions: The chloro and chloromethyl groups can be replaced by other nucleophiles through nucleophilic substitution reactions.

- Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction, leading to different derivatives.

- Coupling Reactions: It can engage in coupling reactions to create more complex molecules.

Common reagents for these reactions include sodium azide or potassium cyanide for substitution, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction .

The biological activity of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole is an area of ongoing research. Compounds in the pyrazole class have been studied for their potential as anti-inflammatory agents, analgesics, and antimicrobial agents. The presence of the trifluoromethyl group may enhance biological activity by increasing lipophilicity and altering pharmacokinetic properties. Some derivatives have shown significant antibacterial activity comparable to established drugs like Streptomycin .

The synthesis of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole typically involves:

- Chlorination: The starting material, 1-methyl-3-trifluoromethyl-1H-pyrazole, is treated with chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Reaction Conditions: This reaction is usually conducted in inert solvents like dichloromethane or chloroform at low temperatures to minimize side reactions.

- Purification: Following synthesis, purification methods like recrystallization or chromatography are employed to isolate the desired product in high purity .

5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole has various applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential anti-inflammatory and analgesic properties.

- Agrochemicals: The compound's derivatives are explored for use as pesticides and herbicides due to their efficacy in protecting crops from pests .

Studies on the interactions of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole with biological targets indicate that the compound may interact with specific enzymes or receptors, influencing various biochemical pathways. The unique substitution pattern enhances its binding affinity to target molecules, which can lead to inhibition or activation of biological processes .

Several compounds share structural similarities with 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | Contains a phenyl group | Exhibits different biological activities due to phenyl substitution |

| 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole | Contains thiadiazole instead of pyrazole | Different reactivity patterns due to sulfur presence |

| 5-Chloro-1-methyl-4-nitroimidazole | Nitro group instead of trifluoromethyl | Known for its antibacterial properties |

| 5-Chloro-(trifluoromethyl)-1H-pyrazole | Lacks chloromethyl group | Focused more on antifungal activities |

The uniqueness of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole lies in its specific substitution pattern with both chloro and chloromethyl groups along with the trifluoromethyl moiety, which imparts distinct reactivity and potential applications compared to other similar compounds .

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation of pyrazole derivatives [3] [4]. The compound's complex substitution pattern requires detailed analysis across multiple NMR techniques to fully characterize its structure.

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole exhibits characteristic chemical shifts that reflect the electronic environment of each proton type [5] [6]. The N-methyl protons appear as a singlet in the region of 3.8-4.2 ppm, displaying typical chemical shift values for methyl groups attached to nitrogen atoms in pyrazole systems [3] [4]. This downfield shift relative to aliphatic methyl groups results from the deshielding effect of the electronegative nitrogen atom and the aromatic character of the pyrazole ring.

The chloromethyl protons manifest as a singlet at 4.5-4.8 ppm, reflecting the significant deshielding influence of the adjacent chlorine atom [5] [7]. This chemical shift region is characteristic of protons α to halogen atoms, where the electronegativity of chlorine causes substantial downfield displacement. The singlet multiplicity confirms the absence of coupling to other protons, consistent with the structural assignment.

Notably, the pyrazole ring contains no additional protons due to complete substitution at positions 3, 4, and 5, simplifying the spectral interpretation and eliminating potential complications from aromatic coupling patterns that are typically observed in unsubstituted pyrazole derivatives [3] [8].

¹³C Nuclear Magnetic Resonance Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial structural information regarding the carbon framework of the molecule [4] [9]. The carbon bearing the trifluoromethyl group at position 3 appears in the region of 145-150 ppm, exhibiting quartet splitting due to ²J coupling with the fluorine atoms (35-40 Hz) [10] [11]. This chemical shift is characteristic of sp² carbons in electron-deficient aromatic systems bearing electron-withdrawing substituents.

The carbon at position 4, which bears the chloromethyl substituent, resonates at 102-108 ppm as a singlet [4]. This chemical shift is typical for pyrazole ring carbons and falls within the expected range for sp² carbons in five-membered heterocycles. The carbon at position 5, bearing the chlorine substituent, appears at 135-140 ppm, reflecting the deshielding effect of the halogen substituent.

The trifluoromethyl carbon exhibits a characteristic quartet at 118-122 ppm with a large one-bond carbon-fluorine coupling constant (¹JC-F = 270-275 Hz) [10] [12]. This coupling pattern and chemical shift are diagnostic for CF₃ groups and provide unambiguous identification of this functional group.

The aliphatic carbons show distinct chemical shifts: the N-methyl carbon appears at 36-40 ppm, while the chloromethyl carbon resonates at 38-42 ppm [5]. These values are consistent with the expected chemical shifts for these carbon environments in substituted pyrazole systems.

¹⁹F Nuclear Magnetic Resonance for Trifluoromethyl Group Analysis

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides highly sensitive and specific information regarding the trifluoromethyl substituent [10] [13]. The CF₃ group exhibits a singlet at -58 to -68 ppm relative to CFCl₃, which is characteristic of trifluoromethyl groups attached to aromatic heterocycles [14] [10]. This chemical shift range reflects the electronic environment created by the pyrazole ring system and the influence of neighboring substituents.

The chemical shift of trifluoromethyl groups demonstrates notable sensitivity to solvent effects and local molecular environment [10] [11]. In polar solvents, the CF₃ signal may shift slightly downfield due to specific solvation effects and changes in the local dielectric environment. The absence of coupling to other fluorine atoms or protons results in a clean singlet pattern, facilitating integration and quantitative analysis.

Temperature effects on the ¹⁹F chemical shift are generally minimal at room temperature, reflecting the strong covalent character of carbon-fluorine bonds and the lack of significant conformational changes affecting the trifluoromethyl group orientation [10] [13].

Infrared Spectroscopy of Functional Groups

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups present in the molecule [16]. The pyrazole ring system exhibits characteristic absorptions that distinguish it from other aromatic heterocycles.

The pyrazole ring displays a characteristic C=N stretching vibration in the region of 1580-1620 cm⁻¹ [17] , appearing as a medium to strong absorption band. This frequency is diagnostic for the imine nitrogen functionality within the five-membered ring system. The C=C stretching vibrations of the pyrazole ring appear at 1520-1580 cm⁻¹, representing the aromatic character of the heterocycle [16].

The trifluoromethyl group produces highly characteristic and intense absorptions in the infrared spectrum [19]. The C-F stretching vibrations appear as multiple strong bands in the region 1100-1200 cm⁻¹, with the antisymmetric stretch typically observed at 1150-1190 cm⁻¹ as a very strong absorption [20]. The CF₃ symmetric deformation mode appears at 740-760 cm⁻¹ as a strong, sharp band that serves as a diagnostic marker for trifluoromethyl groups [19].

The nitrogen-nitrogen bond within the pyrazole ring exhibits a characteristic stretching vibration at 1100-1150 cm⁻¹ [17] , which may overlap with some CF₃ absorptions but can be distinguished through careful spectral analysis and comparison with model compounds.

Carbon-hydrogen stretching vibrations appear in predictable regions: the N-methyl group shows absorptions at 2850-3000 cm⁻¹, while the chloromethyl group exhibits C-H stretches at 2950-3050 cm⁻¹ [16]. The carbon-chlorine stretching vibrations for both chlorine environments appear in the region 600-800 cm⁻¹ [7] [21], with the potential for resolution of separate bands corresponding to the different chlorine environments (aromatic vs. aliphatic).

Pyrazole ring deformation vibrations contribute to medium-intensity absorptions in the 1400-1500 cm⁻¹ region [17] , representing in-plane ring vibrations that are characteristic of the five-membered heterocyclic system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and valuable structural information through characteristic fragmentation patterns [22] [23]. The molecular ion of 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole appears at m/z 233, exhibiting the characteristic isotope pattern of compounds containing two chlorine atoms [22].

The presence of two chlorine atoms generates a distinctive isotope pattern with peaks at M, M+2, and M+4 in the approximate ratio 9:6:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [22]. This isotope pattern serves as a diagnostic tool for confirming the presence of two chlorine atoms in the molecular structure.

The base peak typically appears at m/z 198/200, corresponding to loss of a chlorine atom [M-Cl]⁺ [22]. This fragmentation represents a common pathway for chlorinated aromatic compounds and reflects the relative stability of the resulting carbocation. The loss of the chloromethyl group produces a significant fragment at m/z 184/186 [M-CH₂Cl]⁺, demonstrating the tendency for α-cleavage adjacent to heteroatoms.

The trifluoromethyl group undergoes characteristic fragmentation, with loss of CF₃ producing ions at m/z 164/166/168 [M-CF₃]⁺ [10]. The CF₃⁺ cation itself appears as a prominent fragment at m/z 69, serving as a diagnostic ion for trifluoromethyl-containing compounds [10] [13]. This fragmentation pattern is highly characteristic and provides strong evidence for the presence of the trifluoromethyl functionality.

Additional fragments include the chloromethyl cation at m/z 49/51 [CH₂Cl]⁺ and pyrazole ring fragments such as [C₃H₃N₂]⁺ at m/z 67 [22]. The combination of molecular ion isotope patterns and characteristic fragment ions provides comprehensive structural confirmation and enables differentiation from closely related compounds.